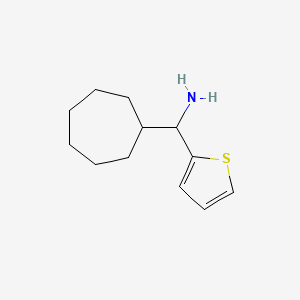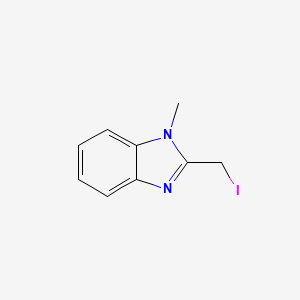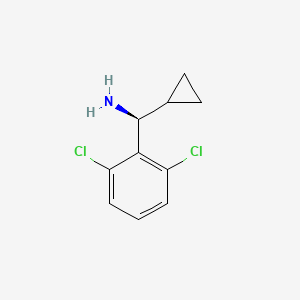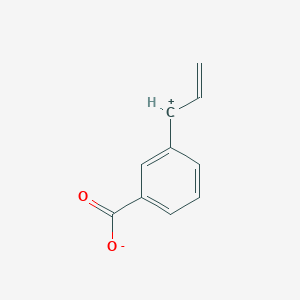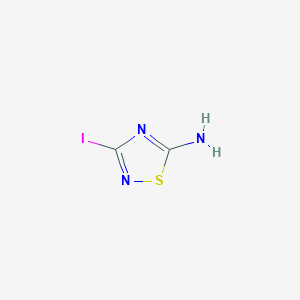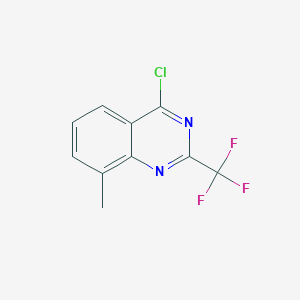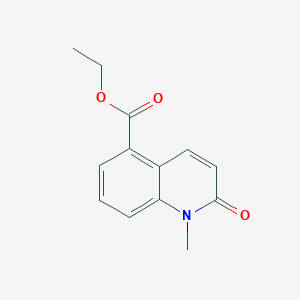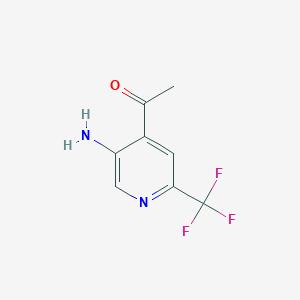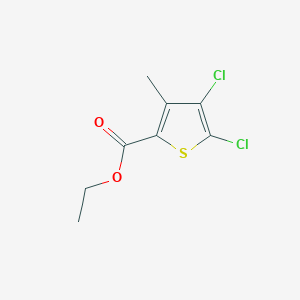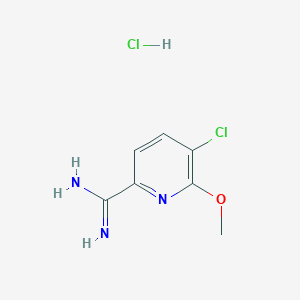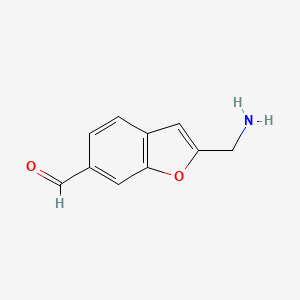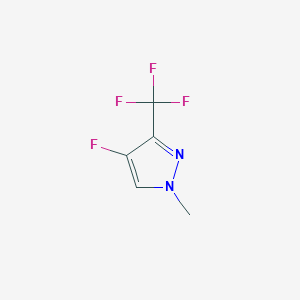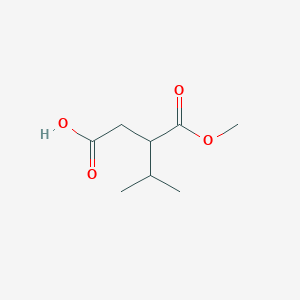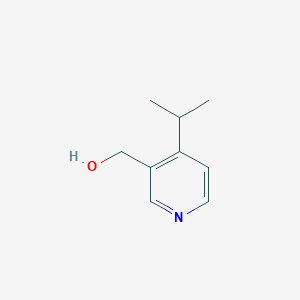
(4-Isopropylpyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Isopropylpyridin-3-yl)methanol is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds This compound features a pyridine ring substituted with an isopropyl group at the 4-position and a methanol group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Isopropylpyridin-3-yl)methanol typically involves the alkylation of 4-isopropylpyridine with formaldehyde followed by reduction. One common method includes:
Alkylation: Reacting 4-isopropylpyridine with formaldehyde in the presence of a base such as sodium hydroxide.
Reduction: Reducing the resulting intermediate with a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
化学反応の分析
Types of Reactions: (4-Isopropylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: (4-Isopropylpyridin-3-yl)aldehyde or (4-Isopropylpyridin-3-yl)carboxylic acid.
Reduction: (4-Isopropylpyridin-3-yl)methane.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学的研究の応用
(4-Isopropylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (4-Isopropylpyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
(4-Isopropyl-3-pyridyl)methanamine: Similar structure but with an amine group instead of a hydroxyl group.
3-Isopropylpyridine: Lacks the methanol group, making it less polar.
4-Isopropylpyridine: Similar structure but without the methanol group.
Uniqueness: (4-Isopropylpyridin-3-yl)methanol is unique due to the presence of both the isopropyl and methanol groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility and reactivity, making it a versatile compound for various applications.
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
(4-propan-2-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C9H13NO/c1-7(2)9-3-4-10-5-8(9)6-11/h3-5,7,11H,6H2,1-2H3 |
InChIキー |
AVELCANEEYVXQR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=NC=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


